3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile
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Overview
Description
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrazine ring fused to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cycloheptanone, the compound can be synthesized through a series of reactions involving amination and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and fused heterocyclic systems, such as:
- 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-e]pyridine
- 5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyridine .
Uniqueness
What sets 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile apart is its unique structural features, which confer specific chemical reactivity and potential biological activity. Its fused ring system provides a rigid framework that can interact uniquely with biological targets, making it a valuable compound in drug discovery and materials science .
Properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-9-10(12)14-8-5-3-1-2-4-7(8)13-9/h1-5H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUAPHZWRACFDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545626 |
Source
|
Record name | 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107343-72-6 |
Source
|
Record name | 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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